Ethyl diphenylcarbamate
Description
Contextualization of Carbamates in Organic and Applied Chemistry Research
Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid (NH₂COOH). scielo.br This functional group, the carbamate (B1207046) ester group (-NHCOO-), is structurally an amide-ester hybrid, a feature that imparts both chemical stability and the ability to engage in significant intermolecular interactions. acs.orgnih.govnih.gov This unique structural characteristic is central to their wide-ranging applications.
In the realm of organic synthesis, carbamates are extensively used as protecting groups for amines and amino acids. acs.orgnih.gov Their stability under various reaction conditions and the relative ease of their introduction and removal make them invaluable tools in the construction of complex molecules, particularly in peptide synthesis. acs.org
Beyond their role in synthesis, carbamates are integral to numerous applied fields. They are key components in the production of polyurethanes, a versatile class of polymers with widespread industrial use. scielo.br Furthermore, many carbamate derivatives are utilized as active ingredients in agricultural chemicals, including pesticides, herbicides, and fungicides. scielo.bracs.orgnih.gov In medicinal chemistry, the carbamate moiety is a crucial structural motif in many approved therapeutic agents and prodrugs, valued for its ability to enhance metabolic stability and cell membrane permeability. acs.orgnih.gov
Historical Trajectories and Evolution of Synthetic Approaches to Carbamates
The history of carbamates is intertwined with the study of natural products. The biological activity of a carbamate was first observed in the 19th century with the isolation of physostigmine (B191203) from the Calabar bean. nih.gov This naturally occurring methyl carbamate ester was initially used to treat glaucoma. nih.gov The synthesis of aliphatic esters of carbamic acid in the 1930s paved the way for the development of carbamate pesticides, with the first ones being marketed as fungicides. mhmedical.com A significant milestone was the development of the insecticide carbaryl (B1668338) in 1953. mhmedical.com
The synthetic routes to carbamates have evolved considerably over time. Traditional methods often involve rearrangement reactions, such as the Hofmann and Curtius rearrangements. scielo.br The Hofmann rearrangement converts primary carboxamides into carbamates through an isocyanate intermediate, which is then reacted with an alcohol. scielo.br Similarly, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is subsequently trapped by an alcohol to yield the carbamate. acs.org
More direct and modern methods for carbamate synthesis include the reaction of an amine with a chloroformate, or the alcoholysis of a carbamoyl (B1232498) chloride. fiveable.mewikipedia.org Another common approach involves the reaction of isocyanates with alcohols. nih.gov In recent years, there has been a growing interest in developing greener and more efficient synthetic protocols. One such "green" approach involves the use of carbon dioxide as a C1 source, reacting it with amines and alcohols to form carbamates, which is considered an environmentally benign route. taylorandfrancis.com
Significance and Research Imperatives for Ethyl Diphenylcarbamate Studies
This compound, with the chemical formula C₁₅H₁₅NO₂, is a specific N-substituted ethyl carbamate that has been the subject of various chemical studies. nih.govchemicalbook.com Its structure, featuring two phenyl groups attached to the nitrogen atom of the carbamate functionality, imparts distinct physical and chemical properties.
Research on this compound has explored its thermal decomposition, with studies investigating its elimination kinetics in the gas phase. chemicalbook.comresearchgate.net These studies have shown that the reaction is homogeneous, unimolecular, and follows a first-order rate law, yielding products such as ethylene, carbon monoxide, and diphenylamine (B1679370). chemicalbook.com
Furthermore, this compound has been utilized in synthetic organic chemistry. For instance, ethylzinc (B8376479) diphenylcarbamate has been employed as a catalyst in the synthesis of 4,6-dimethyl-2-pyrone from carbon dioxide and mesityl oxide. tandfonline.com The compound and its derivatives have also been mentioned in the context of synthesizing other complex molecules and as a component in the production of dyes, pigments, and polymers. google.com
The analytical characterization of this compound is well-documented, with available data from various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry. nih.govresearchgate.netyoutube.com Chromatographic methods, such as reverse-phase HPLC, have been developed for its analysis and separation. sielc.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ nih.gov |
| Molecular Weight | 241.29 g/mol chemscene.com |
| Melting Point | 70-72 °C chemicalbook.com |
| Boiling Point | 360 °C echemi.com |
| Density | 1.146 g/cm³ echemi.com |
| LogP | 3.39 sielc.com |
| Topological Polar Surface Area | 29.5 Ų echemi.com |
| CAS Number | 603-52-1 nih.gov |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features |
|---|---|
| ¹H NMR | Signals corresponding to the ethyl group and the aromatic protons of the two phenyl rings. nih.govgoogle.com |
| ¹³C NMR | Resonances for the carbonyl carbon, the ethyl group carbons, and the carbons of the phenyl rings. google.com |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the carbamate group. nih.gov |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4,6-dimethyl-2-pyrone |
| Acyl azide |
| Amines |
| Benzyl chloroformate |
| Carbon dioxide |
| Carbon monoxide |
| Carbaryl |
| Diphenylamine |
| Ethylene |
| Ethyl chloroformate |
| Ethylzinc diphenylcarbamate |
| Isocyanates |
| Mesityl oxide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N,N-diphenylcarbamate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTSLDUAGCAISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209054 | |
| Record name | Ethyl diphenylcarbamate | |
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Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-52-1 | |
| Record name | Ethyl N,N-diphenylcarbamate | |
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| Record name | Ethyl diphenylcarbamate | |
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| Record name | Ethyl diphenylcarbamate | |
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| Record name | Ethyl diphenylcarbamate | |
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Advanced Synthetic Methodologies for Ethyl Diphenylcarbamate and Its Analogs
Phosgene-Free Synthesis Strategies for Ethyl Diphenylcarbamate
The avoidance of phosgene (B1210022) in industrial chemical synthesis is a critical objective for green chemistry. For the production of this compound, transesterification reactions have emerged as a viable and more environmentally benign alternative. These methods circumvent the hazards associated with phosgene while offering pathways to the desired product through the reaction of less toxic precursors.
Transesterification Reactions Utilizing Dialkyl Carbonates and Diphenylamine (B1679370)
One study has demonstrated the successful conversion of diphenylamine and diethyl carbonate into O-ethyl-N,N'-diphenylcarbamate. tno.nl In this process, the removal of the ethanol (B145695) byproduct is crucial for shifting the equilibrium towards the formation of the desired carbamate (B1207046) product. tno.nl The reaction is noted to be less efficient when conducted in a closed vessel where the alcohol cannot escape, highlighting the importance of this equilibrium control. tno.nl
Mechanistic Investigations of Alcohol Expulsion
While specific mechanistic studies for the alcohol expulsion in the synthesis of this compound from diethyl carbonate and diphenylamine are not extensively detailed in the available literature, the general mechanism for transesterification reactions of this nature is understood to proceed through a nucleophilic substitution pathway at the carbonyl carbon of the dialkyl carbonate.
The reaction is typically initiated by the activation of the dialkyl carbonate by a catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic nitrogen atom of diphenylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The expulsion of the ethoxide anion (or its protonated form, ethanol, following proton transfer) from this intermediate results in the formation of the final this compound product. The removal of ethanol from the reaction mixture is a key factor in driving the reaction to completion.
Influence of Reaction Conditions on Synthetic Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound via transesterification are highly dependent on the reaction conditions. Key parameters that are optimized to maximize yield and purity include temperature, pressure, reactant stoichiometry, and reaction time.
Temperature and Pressure Optimization
Temperature plays a critical role in the transesterification reaction. Higher temperatures generally increase the reaction rate. For instance, in the synthesis of a related compound, O-methyl-N,N'-diphenylcarbamate, increasing the temperature from 90°C to 130°C significantly improved the yield. tno.nl A similar trend is expected for the synthesis of this compound. A yield of 57% for O-ethyl-N,N'-diphenylcarbamate was achieved at a reaction temperature of 130°C. tno.nl
Pressure can also influence the reaction, primarily by affecting the removal of the ethanol byproduct. Conducting the reaction under reduced pressure or with a continuous flow of an inert gas can facilitate the evaporation of ethanol, thereby shifting the equilibrium towards the product side.
Interactive Data Table: Effect of Temperature on this compound Yield
| Temperature (°C) | Pressure | Reaction Time (h) | Diphenylamine:Diethyl Carbonate Molar Ratio | Catalyst | Yield (%) |
| 130 | Atmospheric | 7 | 1:10 (Excess DEC) | [BMIM]Cl | 57 |
Reactant Stoichiometry and Concentration Effects
The molar ratio of the reactants, diphenylamine and diethyl carbonate, has a significant impact on the reaction outcome. Utilizing an excess of the dialkyl carbonate can serve to drive the equilibrium towards the formation of the carbamate product. In the synthesis of the analogous methyl carbamate, decreasing the dimethyl carbonate to diphenylamine ratio from 10 to 5 resulted in a drop in the product yield. tno.nl This suggests that a higher concentration of the carbonate reactant is beneficial for achieving higher conversion of the amine.
Interactive Data Table: Influence of Reactant Stoichiometry on Carbamate Yield
| Diphenylamine:Dialkyl Carbonate Ratio | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1:10 (DMC) | 90 | 24 | O-methyl-N,N'-diphenylcarbamate | 18 |
| 1:5 (DMC) | 90 | 24 | O-methyl-N,N'-diphenylcarbamate | 13 |
Reaction Time and Conversion Kinetics
The duration of the reaction is a crucial parameter for ensuring maximum conversion of the starting materials. For the synthesis of O-methyl-N,N'-diphenylcarbamate, it was observed that the reaction was close to completion within 7 hours at 130°C, with no significant improvement in yield upon extending the reaction time to 16 hours. tno.nl This indicates that the reaction reaches equilibrium or completion within a specific timeframe under given conditions. The kinetics of the reaction are influenced by temperature and catalyst concentration, with higher values for these parameters generally leading to faster reaction rates.
Interactive Data Table: Effect of Reaction Time on Carbamate Yield at 130°C
| Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 7 | 130 | O-methyl-N,N'-diphenylcarbamate | 80 |
| 16 | 130 | O-methyl-N,N'-diphenylcarbamate | 84 |
Catalytic Enhancement in Carbamate Formation
The formation of the carbamate linkage can be significantly accelerated and controlled through the use of various catalysts. These catalysts provide alternative reaction pathways with lower activation energies, leading to higher yields and milder reaction conditions.
Role of Ionic Liquids
Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis, including carbamate formation. researchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to conventional organic solvents. In the context of carbamate synthesis, imidazolium-based ionic liquids have been shown to effectively catalyze the reaction between amines and dialkylcarbonates, serving as a carbonylating agent. researchgate.net Research indicates that these ILs can lead to 100% selectivity for carbamates, avoiding the formation of other side products. researchgate.net
The catalytic activity of ionic liquids is often attributed to their ability to activate the reactants and stabilize reaction intermediates. researchgate.net For instance, the multifunctional role of certain ILs involves acting as a solvent, a recyclable base, and a reservoir for N-heterocyclic carbenes (NHCs) which can form highly active catalytic species with metals like copper. acs.org This in-situ formation of NHC-metal complexes can efficiently catalyze the conversion of carbon dioxide and alcohols into carbonates and subsequently carbamates. acs.orgfigshare.com The performance of the catalytic system can be significantly enhanced by optimizing the combination of the IL's cation and anion. figshare.com Dicationic ionic liquids have demonstrated even better catalytic activity compared to their monocationic counterparts, potentially due to a bifunctional nature. researchgate.net
Table 1: Influence of Ionic Liquid Catalysts on Carbamate Synthesis
| Catalyst Type | Reactants | Key Findings | Selectivity |
| Imidazolium-based ILs | Amines, Dimethylcarbonate | Act as effective carbonylating agents. | 100% for carbamates. researchgate.net |
| CuI/[EMI]·[Levu] System | CO₂, Propargylic Alcohols, Amines | In-situ formation of NHC-Cu complex; excellent catalytic activity and recyclability. figshare.com | High (up to 99%). acs.org |
| Dicationic ILs | Amines, Dimethylcarbonate | Exhibit better catalytic activity than monocationic ILs. researchgate.net | High. researchgate.net |
Application of Heterogeneous Catalysts (e.g., Anhydrous Zinc Acetate)
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture and the potential for recycling. google.com In carbamate synthesis, various metal-based heterogeneous catalysts have been investigated. Zinc acetate (B1210297), particularly in its anhydrous form, is a noteworthy example of an affordable, low-hazard Lewis acid catalyst. eurekaselect.com
Zinc acetate facilitates the synthesis of carbamates from amines, carbon dioxide, and silicate (B1173343) esters, although this can require high temperatures and long reaction times. nih.gov It functions as a Lewis acid, activating the reactants. The synthesis of zinc acetate itself is straightforward, typically involving the reaction of acetic acid with zinc carbonate or zinc metal. In its anhydrous form, the zinc is coordinated to four oxygen atoms in a tetrahedral environment, forming polymeric structures. chemeurope.com While zinc chloride has been reported to yield carbamates in the range of 49–87% from carbamoyl (B1232498) chlorides and alcohols, zinc acetate is also a viable catalyst in other carbamate synthesis routes. nih.gov The development of polymer-bound zinc(II) complexes represents a further advancement, creating recyclable heterogeneous systems that are effective under milder, more environmentally benign conditions. nih.gov
Table 2: Comparison of Zinc-Based Catalysts in Carbamate Synthesis
| Catalyst | Reactants | Conditions | Yield | Key Advantage |
| Anhydrous Zinc Acetate | Aromatic Amines, CO₂, Silicate Esters | Higher temperature, longer reaction time. nih.gov | Not specified | Low cost, low hazard. eurekaselect.com |
| Zinc Chloride | Carbamoyl Chlorides, Alcohols | Room temperature or 110 °C. nih.gov | 49-87%. nih.gov | High utility for specific substrates. nih.gov |
| Polymer-bound Zinc(II) Complex | Not specified | Low pressure and temperature. nih.gov | Effective | Recyclable, environmentally benign. nih.gov |
Alternative Synthetic Routes involving Carbamoyl Chlorides
The use of carbamoyl chlorides presents a significant alternative pathway for the synthesis of carbamates, including this compound. This method involves the reaction of a suitable carbamoyl chloride with an alcohol or phenol. For instance, ethylmethyl carbamoyl chloride is utilized in the synthesis of Rivastigmine, a pharmaceutical containing a carbamate moiety. googleapis.com
Carbamoyl chlorides can be prepared from the corresponding secondary amines. researchgate.net A common method involves the reaction of an amine with phosgene or a phosgene equivalent like triphosgene (B27547). researchgate.netgoogle.com To avoid handling highly toxic phosgene directly, processes have been developed where it is generated in situ. google.com The synthesis can be carried out in the presence of an inorganic base and a halogenated organic solvent, such as dichloromethane, which has shown synergistic effects with triphosgene and sodium bicarbonate to produce high-purity carbamoyl chlorides in high yields. google.com Once formed, the carbamoyl chloride can react with a hydroxyl group to form the desired carbamate ester. nih.gov This two-step approach, involving the in-situ formation of the carbamoyl chloride followed by reaction with a phenol, provides a versatile and efficient one-pot procedure for O-aryl carbamates. organic-chemistry.org
Synthesis of Chemically Modified this compound Derivatives
The core structure of this compound can be chemically modified to produce a range of derivatives with potentially altered properties. These modifications typically target the phenyl rings or the ethyl ester group.
Modification of the Ester Functional Group
Altering the ester portion of the carbamate provides another avenue for creating derivatives. Instead of an ethyl group, other alkyl or functionalized alkyl groups can be incorporated. This is typically achieved by reacting the carbamoyl chloride or another activated intermediate with the desired alcohol. The synthesis of N-aryl carbamates via the Hofmann rearrangement, for instance, allows for trapping of the isocyanate intermediate with different alcohols, leading to a variety of O-alkyl carbamates. nih.gov Research has shown that even within a series of di-substituted N-aryl carbamates, changing the O-alkyl substituent can have a significant impact, with the ethyl group sometimes being optimal among the analogs tested. nih.gov This highlights the importance of the ester group in defining the molecule's properties. The synthesis of analogs of other complex molecules has also involved replacing one alkyl group with others, such as methyl, ethyl, isopropyl, and isobutyl groups, to explore structure-activity relationships. researchgate.net
Synthesis of Polymeric and Chiral Derivatives
The development of advanced synthetic methodologies has opened avenues for the creation of polymeric and chiral derivatives of this compound, expanding their potential applications in materials science and asymmetric synthesis. These strategies focus on introducing polymeric backbones and stereogenic centers to the core carbamate structure, thereby imparting novel physical, chemical, and optical properties.
Synthesis of Polymeric Derivatives
While the direct polymerization of this compound is not extensively documented, analogous polymeric structures, such as polyurethanes and polyamides, can be conceptualized through methodologies involving carbamate-related intermediates. One potential approach involves the transformation of N,O-diaryl carbamates into N,N'-diarylureas. This reaction proceeds spontaneously in the presence of a suitable solvent like N,N-dimethylformamide (DMF) and an additive such as triethylamine (B128534). jst.go.jpnih.gov This transformation suggests a pathway to synthesize polymers containing urea (B33335) linkages by designing bifunctional N,O-diaryl carbamate monomers.
For instance, a monomer containing two N,O-diaryl carbamate functionalities could potentially undergo a self-condensation polymerization to form a polyurea. The reaction mechanism is thought to proceed through the formation of an isocyanate intermediate via an E1cB elimination mechanism, which then reacts with another amine to form the urea linkage. jst.go.jp
Another conceptual approach to polymeric carbamates involves the polycondensation of diols with compounds derived from diphenylamine. For example, the reaction of a diol with a bis-carbamoyl chloride derived from a diamine could yield a polyurethane. While not directly starting from this compound, this highlights a general strategy for incorporating the diphenylcarbamate moiety into a polymer chain.
Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound involves the introduction of chirality either into the diphenylamino moiety or through the use of chiral catalysts to control the stereochemistry of reactions involving the carbamate.
Asymmetric Catalysis:
Several catalytic systems have been developed for the enantioselective synthesis of carbamates. These methods often employ chiral catalysts to control the formation of stereocenters. While not specifically demonstrated for this compound, these methodologies provide a framework for potential application.
For instance, a highly enantioselective Mannich reaction has been developed for the in situ generation of carbamate-protected imines from stable α-amido sulfones. This reaction is catalyzed by a bifunctional organic catalyst, such as a 9-thiourea cinchona alkaloid, and allows for the conversion of aldehydes into optically active β-amino acids. organic-chemistry.org Adapting such a system to incorporate a diphenylamino group could lead to chiral derivatives.
The enantioselective synthesis of cyclic carbamates from dialkyl amines has also been achieved using a bifunctional organocatalyst that facilitates the capture of carbon dioxide. epa.gov This method is particularly relevant as it starts from a secondary amine, a structural feature of diphenylamine.
Chiral Auxiliaries:
Another approach to synthesizing chiral carbamates is through the use of chiral auxiliaries. An asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates has been investigated. nih.gov This method involves the deprotonation of a chiral carbamate followed by a rearrangement to yield α-hydroxy amides with high diastereoselectivity. Applying this methodology to a substrate containing a diphenylamino group could produce chiral derivatives.
Below is a table summarizing some of the advanced synthetic methodologies that could be conceptually applied to the synthesis of polymeric and chiral derivatives of this compound, along with the types of derivatives that could be formed.
| Synthetic Methodology | Type of Derivative | Key Features | Potential Application to this compound |
| Transformation of N,O-Diaryl Carbamates | Polymeric (Polyurea) | Spontaneous reaction in DMF with triethylamine; proceeds via an isocyanate intermediate. jst.go.jpnih.gov | Design of bifunctional N,O-diaryl carbamate monomers for self-condensation polymerization. |
| Asymmetric Mannich Reaction | Chiral | In situ generation of carbamate-protected imines catalyzed by a chiral organic catalyst. organic-chemistry.org | Adaptation of the reaction to incorporate a diphenylamino group for the synthesis of chiral β-amino carbamates. |
| Enantioselective CO2 Capture | Chiral (Cyclic) | Bifunctional organocatalyst facilitates the reaction of a secondary amine with CO2. epa.gov | Potential for the enantioselective synthesis of cyclic carbamates derived from functionalized diphenylamines. |
| Asymmetric 1,2-Carbamoyl Rearrangement | Chiral | Uses a chiral oxazolidine auxiliary to direct the stereochemical outcome of the rearrangement. nih.gov | Synthesis of chiral α-hydroxy amides bearing a diphenylamino group. |
It is important to note that while these methodologies have been established for other classes of compounds, their direct application to this compound would require further research and optimization. The steric hindrance and electronic properties of the diphenylamino group would likely influence the reaction conditions and outcomes.
Elucidation of Reaction Mechanisms and Kinetics of Ethyl Diphenylcarbamate
Gas-Phase Unimolecular Elimination Kinetics of Ethyl Diphenylcarbamate
The study of the gas-phase unimolecular elimination kinetics of this compound provides valuable insights into its thermal stability and decomposition pathways. Research in this area has focused on determining the reaction's homogeneity, rate law, temperature dependence, and the identity of its decomposition products.
The gas-phase elimination of this compound has been demonstrated to be a homogeneous and unimolecular process that adheres to a first-order rate law. researchgate.net This was established through kinetic studies conducted in a static system over a temperature range of 349.9–440.0°C and a pressure range of 31–106 Torr. researchgate.net The reaction's integrity as a unimolecular process is further supported by the fact that the rate of reaction is not affected by changes in the surface-to-volume ratio of the reaction vessel or the addition of a free-radical suppressor like cyclohexene.
The reaction proceeds via a six-membered cyclic transition state, a mechanism common to the pyrolysis of esters like acetates and xanthates. researchgate.net This type of mechanism is described as concerted and asynchronous. researchgate.netresearchgate.net The presence of bulky phenyl groups on the nitrogen atom has been noted to decrease the rate of elimination, suggesting that steric factors play a significant role in the decomposition process. researchgate.net
The temperature dependence of the rate constant for the gas-phase elimination of this compound is described by the Arrhenius equation. Experimental data has been used to determine the Arrhenius parameters, which include the pre-exponential factor (A) and the activation energy (Ea).
For this compound, the rate coefficient is expressed by the following Arrhenius equation: log(k/s⁻¹) = (12.91 ± 0.25) - (208.2 ± 2.6) kJ mol⁻¹ / (2.303 RT)
This equation was determined over a temperature range of 380.1-440.0°C. The relatively high activation energy indicates a significant energy barrier for the decomposition, which is attributed to the steric hindrance caused by the phenyl groups.
Arrhenius Parameters for the Gas-Phase Elimination of this compound
| Parameter | Value | Units |
| Pre-exponential Factor (A) | 10¹²⁹¹ s⁻¹ | s⁻¹ |
| Activation Energy (Ea) | 208.2 ± 2.6 | kJ mol⁻¹ |
The primary products of the gas-phase unimolecular elimination of this compound are diphenylamine (B1679370), ethylene, and carbon dioxide. researchgate.net The reaction proceeds through the formation of an unstable intermediate, diphenylcarbamic acid, which subsequently decomposes to yield diphenylamine and carbon dioxide. The other major product, ethylene, is formed directly from the ethyl group of the carbamate (B1207046).
Quantitative analysis has shown that the decomposition is a clean reaction, with the products being formed in stoichiometric amounts.
Decomposition Products of this compound
| Product | Chemical Formula |
| Diphenylamine | (C₆H₅)₂NH |
| Ethylene | C₂H₄ |
| Carbon Dioxide | CO₂ |
Structure-Reactivity Correlations in this compound Transformations
Influence of Steric Factors and Substituent Effects on Reaction Rates
The rate of chemical reactions is significantly influenced by the structure of the reactants, particularly by steric and electronic effects of substituents. libretexts.org In the case of this compound, the bulky phenyl groups attached to the nitrogen atom play a crucial role in determining its reactivity. numberanalytics.com
Steric hindrance can impede the approach of reactants or hinder the attainment of the optimal geometry for the transition state, thereby slowing down the reaction rate. libretexts.org In the gas-phase elimination of carbamates, the size of the substituents on the nitrogen atom can affect the stability of the transition state. The presence of two bulky phenyl groups in this compound, compared to smaller alkyl groups in other carbamates, is expected to introduce significant steric strain in the cyclic transition state. researchgate.net This steric hindrance likely contributes to the higher activation energy and slower elimination rates observed for this compound compared to less bulky analogues.
Substituent effects also play a critical role. The electronic nature of substituents on the aromatic rings can alter the electron density at the reaction center, influencing the reaction rate. libretexts.org For the thermal decomposition of t-butyl N-arylcarbamates, it has been shown that electron-withdrawing groups on the phenyl ring increase the rate of decomposition, resulting in a positive Hammett plot slope (ρ = 0.54). cdnsciencepub.com This suggests that the reaction is favored by a decrease in electron density on the aromatic ring. While this study was on a different carbamate, it highlights the general principle that electronic effects transmitted through the aromatic system can significantly impact the reaction kinetics.
Comparison with Related Carbamate Structures and Their Kinetic Profiles
Comparing the kinetic data of this compound with other carbamates provides valuable insights into structure-reactivity relationships. The gas-phase elimination kinetics of this compound have been studied, and the Arrhenius equation for its decomposition has been determined. researchgate.netresearchgate.net
Kinetic studies reveal that this compound has a significantly higher activation energy and thus a slower elimination rate compared to other carbamates with less bulky substituents on the nitrogen atom. For example, the elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate were studied alongside this compound, and the presence of the bulky phenyl groups in the latter was noted to affect the reaction rate. researchgate.netresearchgate.net
The enhanced thermal stability of this compound, as indicated by its slower elimination rate, can be attributed to the steric bulk of the two phenyl groups. This steric hindrance likely destabilizes the already constrained cyclic transition state required for the elimination reaction.
The table below presents a comparison of the kinetic parameters for the thermal decomposition of this compound and a related carbamate.
| Compound | Arrhenius Equation (log k¹) | Activation Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| This compound | 12.91 ± 0.18 | 208.2 ± 2.4 | |
| Ethyl N-methyl-N-phenylcarbamate | k₁ = 10¹²·⁴⁴ exp(-45,380/RT) (s⁻¹) | ~190 | researchgate.net |
The data clearly illustrates the impact of the second phenyl group on the activation energy and reaction rate. The higher activation energy for this compound is consistent with increased steric hindrance in the transition state.
Advanced Spectroscopic Characterization and Computational Analysis of Ethyl Diphenylcarbamate
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in ethyl diphenylcarbamate. upi.eduuliege.be
Assignment of Characteristic Absorption Bands
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that are indicative of its molecular structure. upi.edunih.gov A prominent band is observed for the carbonate group (C=O) stretching vibration. researchgate.net The spectrum also reveals bands corresponding to C-H stretching in the aromatic and ethyl groups, as well as C-O and C-N stretching vibrations. researchgate.netijeab.com The presence of two phenyl groups attached to the nitrogen atom influences the vibrational frequencies, leading to enhanced thermal stability.
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the molecule. uliege.beplus.ac.at The C=C stretching frequency of the phenyl rings is a characteristic feature in the Raman spectrum. plus.ac.at The combination of FT-IR and FT-Raman data allows for a comprehensive assignment of the vibrational modes of this compound.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1753 | C=O stretching (carbonate) researchgate.net |
| ~3100-3000 | Aromatic C-H stretching |
| ~2980-2850 | Aliphatic C-H stretching (ethyl group) |
| ~1600, ~1490 | Aromatic C=C stretching |
| ~1200-1000 | C-O and C-N stretching |
Theoretical Vibrational Frequency Calculations and Comparative Analysis
To support the experimental vibrational data, theoretical calculations are employed to predict the vibrational frequencies of this compound. openmopac.netwikipedia.org Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set like 6-31G*, are commonly used for these calculations. researchgate.net The calculated frequencies are then compared with the experimental FT-IR and FT-Raman spectra. mdpi.com This comparative analysis helps in the precise assignment of the observed vibrational bands to specific normal modes of the molecule. wikipedia.orgresearchgate.net Vibrational frequency analysis also confirms the stationary points, including the transition state structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound in solution. nih.govhmdb.cadatapdf.com Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide valuable information about the chemical environment of each atom. nih.govhmdb.ca
Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound shows distinct signals for the protons of the ethyl group and the two phenyl groups. nih.govhmdb.ca The ethyl group typically exhibits a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. carlroth.com The aromatic protons of the two phenyl rings usually appear as a complex multiplet in the downfield region of the spectrum. carlroth.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org Distinct signals are observed for the carbonyl carbon of the carbamate (B1207046) group, the carbons of the ethyl group, and the carbons of the two phenyl rings. nih.govlibretexts.org The chemical shifts are influenced by the electronegativity of the neighboring atoms; carbons bonded to oxygen or nitrogen are deshielded and appear at a lower field. libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) |
| ¹H | Ethyl (CH₃) | ~1.2 |
| ¹H | Ethyl (CH₂) | ~4.2 |
| ¹H | Phenyl | ~7.2-7.5 |
| ¹³C | Ethyl (CH₃) | ~14 |
| ¹³C | Ethyl (CH₂) | ~62 |
| ¹³C | Phenyl (various) | ~120-145 |
| ¹³C | Carbonyl (C=O) | ~155 |
Confirmation of Synthetic Product Purity and Isomeric Composition
NMR spectroscopy is crucial for confirming the purity of synthesized this compound. oup.combwise.kr The presence of impurity peaks in the ¹H or ¹³C NMR spectrum can indicate the presence of starting materials, byproducts, or residual solvents. pitt.edu Quantitative NMR (qNMR) techniques can be employed for the precise determination of purity by comparing the integral of an analyte signal to that of a certified internal standard. acs.orgnih.gov Furthermore, NMR can confirm the isomeric composition, as different isomers would exhibit distinct sets of chemical shifts and coupling patterns. nih.gov
Electronic Spectroscopy (UV-Visible) for Electronic Structure Probing
UV-Visible spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. nih.govitwreagents.com Absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. ufg.br
The UV-Visible spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from electronic transitions within the aromatic phenyl groups and the carbamate chromophore. The primary transitions observed are typically π→π* and n→π* transitions. libretexts.org The π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity. libretexts.org The n→π* transitions, which involve moving an electron from a non-bonding lone pair (on oxygen or nitrogen) to an antibonding π* orbital, are typically of lower intensity. libretexts.org The solvent can influence the position of these absorption bands.
Analysis of Electronic Transitions and Absorption Maxima
The electronic absorption properties of this compound are determined by the electronic transitions within its chromophores. The molecule contains several key structural features that influence its UV-Visible spectrum: two phenyl rings and a carbamate group (-N-C=O). The absorption of UV or visible radiation corresponds to the excitation of outer electrons from a ground state to a higher energy excited state. shu.ac.uk
For this compound, the primary electronic transitions expected are π → π* and n → π*. shu.ac.ukmvpsvktcollege.ac.in
π → π Transitions:* These transitions occur in the parts of the molecule with π-bonds, specifically the aromatic phenyl rings and the carbonyl (C=O) double bond. uzh.ch The conjugated system of the phenyl rings results in strong absorptions. These transitions typically have high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk The presence of the nitrogen atom attached to the phenyl rings can cause a shift in the absorption maxima compared to unsubstituted benzene.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (n) from the nitrogen and oxygen atoms of the carbamate group to an anti-bonding π* orbital of the carbonyl group. uzh.ch Transitions of the n → π* type are generally of lower energy, meaning they occur at longer wavelengths, and have a much lower intensity (ε between 10 and 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | Phenyl Rings, C=O group | Shorter Wavelength (UV) | High (Strong) |
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Determination
The reactivity and electronic properties of this compound can be understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE), which is a critical parameter for assessing a molecule's kinetic stability and the energy required for its lowest-energy electronic excitation. libretexts.orgrsc.org
A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates higher stability. nih.gov For molecules with conjugated π systems like this compound, the HOMO-LUMO gap is typically smaller than in non-conjugated systems, corresponding to absorption at longer wavelengths. libretexts.org
The determination of the HOMO and LUMO energy levels for this compound is typically achieved through computational quantum chemistry methods, such as Density Functional Theory (DFT). rsc.orgresearchgate.net These calculations would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be primarily located on the electron-rich diphenylamine (B1679370) portion of the molecule, while the LUMO would be centered on the electron-accepting carbamate group and phenyl rings. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The molecular formula of this compound is C₁₅H₁₅NO₂, giving it a molecular weight of approximately 241.28 g/mol . nih.gov In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z = 241.
The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. msu.edu Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms (N, O) and the carbonyl group is common. libretexts.orgmiamioh.edu
Loss of Neutral Fragments: The expulsion of small, stable neutral molecules is a frequent fragmentation route. pharmacy180.com
Based on the structure, several characteristic fragments can be predicted. The presence of a nitrogen atom means the molecular ion will have an odd mass, consistent with the nitrogen rule. msu.edu
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Lost Fragment | Identity of Detected Ion | Plausible Fragmentation Pathway |
|---|---|---|---|
| 241 | - | [C₁₅H₁₅NO₂]⁺· | Molecular Ion |
| 212 | ·CH₂CH₃ (29) | [C₁₃H₁₀NO₂]⁺ | Loss of the ethyl radical |
| 196 | ·OCH₂CH₃ (45) | [C₁₃H₁₀N]⁺ | Loss of the ethoxy radical |
| 168 | CO₂C₂H₅ (73) | [C₁₂H₁₀N]⁺ | Cleavage of the N-C(O) bond |
| 77 | C₈H₈NO₂ (164) | [C₆H₅]⁺ | Phenyl cation |
Integrated Computational and Experimental Spectroscopic Studies
The integration of computational modeling with experimental data provides a more comprehensive understanding of a molecule's properties. For this compound, computational methods can predict geometries, electronic properties, and spectroscopic behavior, which can then be compared with or used to interpret experimental results.
The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to rotation around its single bonds. Conformer analysis aims to identify the different spatial arrangements of the atoms and determine their relative stabilities. ethz.ch This is typically performed using computational methods that explore the molecule's potential energy surface. nih.govrsc.org
Geometry optimization is the process of finding the lowest energy, and therefore most stable, molecular structure. nih.gov For this compound, this would involve calculating the total energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles (especially the torsions around the N-C and C-O single bonds). The phenyl rings themselves can also rotate relative to the plane of the carbamate group. Methods like Density Functional Theory (DFT) are commonly employed for such optimizations. nih.gov The result is a set of optimized coordinates for the most stable conformer(s), which serves as the basis for further computational analyses.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.de An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. wolfram.comresearchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.
Green Regions: Indicate neutral or near-zero potential.
For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the highly electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom's lone pair is delocalized into the phenyl rings and the carbonyl group, making it less nucleophilic than a typical amine nitrogen. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the phenyl and ethyl groups. uni-muenchen.deresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.defaccts.de For this compound, NBO analysis would quantify the delocalization of electron density. It examines interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu Key findings from an NBO analysis would include:
Hyperconjugative Interactions: It would reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the carbonyl group and the phenyl rings (acceptor NBOs). nih.gov
Charge Distribution: It provides a more detailed picture of atomic charges and bond polarities than simpler methods. uni-muenchen.de
Nonlinear Optical (NLO) Property Analysis: Organic molecules with extensive π-conjugated systems and intramolecular charge transfer characteristics, like this compound, are candidates for NLO materials. nih.govanalis.com.my NLO materials interact with intense light in a nonlinear fashion, which is crucial for applications in optical communications and data processing. mdpi.com Computational chemistry can predict the NLO properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β). analis.com.myrsc.org A large hyperpolarizability value indicates a strong NLO response. For this compound, the donor (diphenylamine moiety) and acceptor (carbonyl group) components connected through a π-system suggest it could possess NLO properties, which would be quantified through DFT calculations. rsc.organalis.com.my
Frontier Applications and Derivative Development of Ethyl Diphenylcarbamate
Catalytic Applications of Ethyl Diphenylcarbamate Complexes
This compound complexes have emerged as significant catalysts in the realm of organic synthesis, particularly in reactions involving carbon dioxide fixation. These complexes, notably those involving zinc, exhibit unique catalytic activities that enable the transformation of simple molecules into more complex and valuable heterocyclic structures. Their utility is a subject of ongoing research, with potential applications spanning both homogeneous and heterogeneous catalytic systems.
Ethylzinc (B8376479) diphenylcarbamate plays a crucial role as a catalyst in the fixation of carbon dioxide, a process of significant environmental and chemical importance. This organometallic compound facilitates the incorporation of CO2 into organic substrates, offering a pathway to synthesize valuable chemicals from an abundant greenhouse gas. The unique reactivity of the zinc-carbamate linkage is central to its catalytic efficacy in these transformations.
A notable application of ethylzinc diphenylcarbamate is in the synthesis of pyrones, specifically 4,6-dimethyl-2-pyrone, from the reaction of carbon dioxide with mesityl oxide. tandfonline.com This reaction represents a significant example of CO2 fixation utilizing an α,β-unsaturated ketone. tandfonline.com The synthesis is effectively carried out in the presence of a base, such as triethylamine (B128534) or pyridine, at elevated temperatures. tandfonline.com
Table 1: Synthesis of 4,6-Dimethyl-2-pyrone using Ethylzinc Diphenylcarbamate Catalyst
| Reactants | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| Carbon Dioxide, Mesityl Oxide | Ethylzinc Diphenylcarbamate | Triethylamine or Pyridine | 120-160 | 4,6-Dimethyl-2-pyrone |
The synthesis of pyrones is of considerable interest due to their presence in a wide array of natural products and their versatile applications in medicinal chemistry and as synthetic intermediates. rsc.orguni-regensburg.denih.gov The catalytic approach using ethylzinc diphenylcarbamate provides a direct method for the construction of the pyrone ring system.
The mechanism of organometallic catalysis, such as that involving ethylzinc diphenylcarbamate, is fundamental to understanding and optimizing catalytic processes. rsc.org While the precise mechanism for the ethylzinc diphenylcarbamate-catalyzed synthesis of pyrones is a subject of detailed investigation, it is understood to proceed through the activation of the substrates by the zinc complex. The development of advanced analytical techniques, such as in-situ spectroscopy and computational modeling, is crucial for elucidating the intricate steps of these catalytic cycles. rsc.org The study of such mechanisms is vital for the rational design of more efficient and selective catalysts for CO2 fixation and other organic transformations. rsc.org
The application of this compound and its derivatives can be explored in both homogeneous and heterogeneous catalysis, each offering distinct advantages. rsc.orgeolss.net
Homogeneous Catalysis: In a homogeneous system, the catalyst, such as an ethylzinc diphenylcarbamate complex, is dissolved in the same phase as the reactants. ethz.ch This typically leads to high activity and selectivity due to the well-defined nature of the catalytic sites. eolss.net However, the separation of the catalyst from the product mixture can be challenging. rsc.org
Heterogeneous Catalysis: To overcome the separation issue, the active catalytic species can be immobilized on a solid support, creating a heterogeneous catalyst. rsc.org This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. nih.gov For instance, an this compound derivative could potentially be anchored to a polymer or silica (B1680970) support for use in continuous flow reactors.
The synergy between these two catalytic approaches is a key area of research, aiming to develop "ideal" catalysts that are highly active, selective, stable, and easily recyclable. rsc.org
Role of Ethylzinc Diphenylcarbamate in Carbon Dioxide Fixation
Strategic Derivatization for Advanced Chemical Synthesis
The strategic derivatization of this compound opens avenues for its application in advanced chemical synthesis. By modifying its chemical structure, new functionalities can be introduced, leading to materials with tailored properties for specific applications, such as in chromatography.
The diphenylcarbamate moiety is a key structural feature in many successful chiral stationary phases (CSPs) used for the separation of enantiomers by high-performance liquid chromatography (HPLC). nih.gov Polysaccharide derivatives, such as cellulose (B213188) and amylose, when derivatized with carbamate (B1207046) groups, have shown excellent chiral recognition abilities. nih.govmdpi.com
The incorporation of diphenylcarbamate groups onto a support material, typically silica gel, creates a chiral environment where enantiomeric molecules can interact differently. nih.gov The chiral recognition mechanism is often based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the aromatic rings of the carbamate. nih.gov The rigid structure of the diphenylcarbamate group can contribute to the formation of well-defined chiral cavities, enhancing enantioselectivity.
Table 2: Common Functional Groups in Polysaccharide-Based Chiral Stationary Phases
| Functional Group | Potential Interactions for Chiral Recognition |
|---|---|
| Phenylcarbamate | π-π stacking, hydrogen bonding, dipole-dipole |
| Diphenylcarbamate | Enhanced π-π stacking, steric interactions, hydrogen bonding |
| 3,5-Dimethylphenylcarbamate | Steric interactions, π-π stacking, hydrogen bonding |
| 3,5-Dichlorophenylcarbamate | Dipole-dipole interactions, π-π stacking, hydrogen bonding |
The development of novel CSPs is a continuous effort to improve separation efficiency and expand the range of separable compounds. researchgate.net The derivatization of supports with structures related to this compound is a promising strategy in the design of new and effective chiral selectors.
Development of New Reagents and Intermediates in Organic Synthesis Methodologies
The stability and reactivity of the carbamate functional group make compounds like this compound valuable as intermediates in complex organic synthesis. Carbamates are recognized as key structural motifs and are widely used as protecting groups for amines due to their general chemical and proteolytic stability. The N,N-disubstituted nature of this compound, with its lack of an N-H bond, imparts significant stability, making the diphenylamino group it carries suitable for protection during multi-step syntheses.
Furthermore, N-substituted carbamates serve as crucial intermediates for generating derivatives with broad applications, including in the synthesis of pharmaceuticals, dyes, and agrochemicals. The carbamate moiety can be a precursor to other functional groups. For instance, under specific conditions, carbamates can be converted to isocyanates, which are highly reactive intermediates essential for the production of ureas and other derivatives. Research into carbamate chemistry has yielded numerous methodologies for their synthesis, which in turn allows for their tailored use as intermediates.
Below is a table summarizing various synthetic routes to produce carbamates, methodologies that could be adapted for the synthesis of this compound or its derivatives, highlighting its position as a target for synthetic chemists.
| Synthesis Methodology | Reactants | Key Features |
| Coupling of Amines, CO₂, and Halides | Amine, Carbon Dioxide, Alkyl Halide | Utilizes CO₂ as a C1 source; often catalyzed by a base like cesium carbonate. |
| Reaction with Chloroformates | Amine, Ethyl Chloroformate | A classical and widely used method for carbamate formation. |
| Copper-Catalyzed Cross-Coupling | Amine, Carbazate | A mild, environmentally friendly approach using alkoxycarbonyl radicals. organic-chemistry.org |
| From Isocyanates | Isocyanate, Alcohol | Trapping of an isocyanate intermediate with an alcohol to form the carbamate linkage. organic-chemistry.org |
| Catalytic Exchange Processes | Dialkyl Carbonate, Amine | Zirconium(IV)-catalyzed exchange reactions provide a direct route to carbamates. |
These methods underscore the accessibility of the carbamate structure, enabling its use as a reliable building block or intermediate in the construction of more complex molecular architectures.
Potential in Material Science and Chemical Engineering
The distinct structural characteristics of this compound—namely the rigid diphenylamino group and the polar carbamate linkage—suggest significant potential in material science and chemical engineering. While direct, large-scale applications are still emerging, its derivatives and related structures have shown promise in the development of advanced materials.
Exploration as Components in Polymeric Materials
In the polymer industry, carbamate linkages form the backbone of polyurethanes, a highly versatile class of polymers. While this compound itself is monofunctional and thus would act as a chain-terminating or "end-capping" agent rather than a repeating monomer, the incorporation of the diphenylcarbamate moiety is a strategy to modify polymer properties. End-capping polymers with bulky, rigid groups like diphenylcarbamate can enhance thermal stability, alter solubility, and control the morphology of the final material.
Related dicarbamate compounds, such as diphenyl (methylenedi-4,1-phenylene)-dicarbamate, are employed as monomers or components in the production of specialized polymers. lookchem.com The inclusion of such aromatic carbamate structures can improve mechanical properties like strength and durability. lookchem.com The carbamate group is increasingly being investigated as an emerging backbone for constructing sequence-defined, abiotic polymers, which could lead to new functional materials. The properties of polymers are significantly influenced by the nature of their constituent hard and soft segments. Incorporating rigid, aromatic carbamate structures contributes to the hard segment content, which typically enhances modulus, hardness, and tensile strength.
The table below illustrates the general effect of incorporating rigid, aromatic segments (like those derivable from diphenylcarbamate structures) on polymer properties.
| Polymer Property | Influence of Rigid Aromatic Segments |
| Hardness (Shore) | Increases with higher content of hard segments. |
| Tensile Strength | Generally increases. |
| Modulus of Elasticity | Increases, leading to stiffer materials. |
| Thermal Stability | Often enhanced due to the stability of the aromatic rings. |
| Microphase Separation | Can become more or less defined, affecting material transparency and morphology. |
Application in Functional Material Development
The development of functional materials—those designed with specific, active properties—is another promising area for this compound and its derivatives. The carbamate backbone is being explored for creating materials with sophisticated functionalities, such as for data storage and security technologies.
The diphenylamino moiety present in this compound is an electron-rich aromatic system. Similar structures in other molecules are known to possess interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in sensors. By incorporating the diphenylcarbamate group into larger systems, it may be possible to fine-tune the electronic behavior and create novel functional materials.
Furthermore, the carbamate group can coordinate with metal ions, opening up possibilities for creating novel catalysts or metal-organic frameworks (MOFs). The specific spatial arrangement and electronic nature of the diphenylcarbamate ligand could lead to catalysts with unique selectivity or MOFs with tailored porosity and functionality for applications in gas storage or chemical separations.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Research directly focused on ethyl diphenylcarbamate is sparse. However, the broader class of N,N-disubstituted carbamates, to which it belongs, has been the subject of extensive study. Carbamates are recognized for their chemical stability and their ability to enhance permeability across cellular membranes, making them valuable in medicinal chemistry and drug design. nih.govresearchgate.net
Methodological advances in the synthesis of carbamates have largely focused on moving away from hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov Key developments include:
Phosgene-Free Synthesis: Significant efforts have been made to develop synthetic routes that avoid the use of highly toxic phosgene. nih.gov Alternative methods include the use of carbamoylimidazolium salts as effective carbamoyl (B1232498) transfer reagents. nih.gov
Catalytic Approaches: The development of catalytic systems, including the use of metal catalysts, has been explored to improve the efficiency and sustainability of carbamate (B1207046) synthesis. rsc.org
Use of CO2: The direct utilization of carbon dioxide as a C1 source for carbamate synthesis is a growing area of interest, aligning with the principles of green chemistry. acs.orgnih.gov This approach often involves the reaction of amines and alkyl halides in the presence of a base and CO2. acs.org
Continuous Flow Synthesis: Recent advancements have demonstrated the potential for continuous flow methodologies for carbamate synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. acs.orgnih.gov
While these advances apply to the general synthesis of carbamates, their specific application to the efficient and sustainable production of this compound has not been extensively reported.
Identification of Unexplored Research Avenues and Challenges
The limited body of research on this compound presents numerous opportunities for future investigation. Key unexplored avenues and existing challenges include:
Biological Activity: While carbamates, in general, are known to possess a wide range of biological activities, including as insecticides and pharmaceuticals, the specific biological profile of this compound remains largely uninvestigated. researchgate.netfuturemarketinsights.comjocpr.comresearchgate.netdataintelo.com Systematic screening for antimicrobial, antifungal, or other pharmacological activities could reveal novel applications. jocpr.commdpi.comnih.govresearchgate.netnih.gov
Synthetic Optimization: There is a need to develop and optimize synthetic routes to this compound that are not only high-yielding but also adhere to the principles of sustainable chemistry. This includes the exploration of catalyst systems and the use of greener solvents and reagents. acs.orgrsc.org
Material Science Applications: The properties of this compound as a potential component in polymers or other materials have not been explored. Given that the carbamate linkage is the foundation of polyurethanes, investigating the potential of N,N-diphenyl substitution on polymer properties could be a fruitful area of research. wikipedia.org
Mechanistic Studies: Detailed mechanistic studies of the synthesis of N,N-disubstituted carbamates, including this compound, could lead to further optimization of reaction conditions and the development of more efficient catalytic systems. acs.org
A significant challenge in the synthesis of N,N-disubstituted carbamates is achieving high selectivity and yield while avoiding harsh reaction conditions and toxic reagents. conicet.gov.ar Overcoming these hurdles will be crucial for the practical application of these compounds.
Prospective Applications in Sustainable Chemistry and Emerging Technologies
Looking ahead, the potential applications of this compound, particularly within the framework of sustainable chemistry and emerging technologies, are promising.
Green Synthesis: The development of sustainable synthetic routes to this compound using renewable feedstocks and energy-efficient processes is a key future direction. rsc.org Methodologies that utilize CO2 as a building block are particularly attractive from a green chemistry perspective. acs.org
Advanced Materials: As a structurally unique carbamate, this compound could find applications in the design of novel polymers with specific thermal or mechanical properties. Its aromatic nature may impart desirable characteristics for applications in advanced materials.
Pharmaceutical Scaffolding: Should biological activity be discovered, the diphenylcarbamate moiety could serve as a novel scaffold in the design of new therapeutic agents. The stability of the carbamate group is an advantageous feature in drug development. nih.govresearchgate.netresearchgate.net
The following table provides a summary of the properties of this compound:
| Property | Value |
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 603-52-1 |
| Synonyms | Ethyl N,N-diphenylcarbamate, N,N-Diphenylurethane |
Q & A
Q. What are the key physical and chemical properties of Ethyl diphenylcarbamate critical for experimental design?
this compound (CAS 603-52-1) is a solid compound with a melting point of 72.2°C and a boiling point of 299.9°C. Its low water solubility (0.026 g/L) necessitates the use of organic solvents for dissolution in lab settings. The compound’s density (1.227 g/cm³) and vapor pressure (0.001 Pa) influence handling protocols, such as avoiding fine powder dispersion to mitigate explosion risks . These properties are essential for designing solvent systems, reaction temperatures, and safety measures.
Q. What safety protocols are recommended for handling this compound in laboratory environments?
Due to its acute oral toxicity (Hazard Class 4) and aquatic toxicity (Hazard Class 3), researchers must use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation of vapors and ensure proper ventilation. Spills should be contained using inert absorbents, and contaminated materials must be disposed of as hazardous waste to prevent environmental release . Post-handling skin/eye rinsing and immediate medical attention for ingestion are mandatory .
Q. How can this compound be synthesized, and what reaction conditions optimize yield?
Synthesis typically involves carbamate formation via reaction of diphenylamine with ethyl chloroformate. Key conditions include anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis, low temperatures (0–5°C) during reagent mixing to minimize side reactions, and catalytic bases (e.g., triethylamine) to neutralize HCl byproducts. Post-reaction purification via recrystallization or column chromatography ensures high purity .
Advanced Research Questions
Q. What kinetic models describe the thermal decomposition of this compound, and how do structural groups influence reaction rates?
Gas-phase elimination of this compound follows a first-order unimolecular mechanism, producing ethylene, CO, and diphenylamine. The Arrhenius equation for its decomposition is:
Bulky phenyl groups at the nitrogen atom reduce the elimination rate due to steric hindrance, as observed in comparative studies with less substituted carbamates .
Q. What methodologies assess the environmental persistence and aquatic toxicity of this compound?
Standard OECD 301 biodegradability tests show low degradation rates (2.3% over 28 days), indicating persistence in aquatic environments. Chronic toxicity studies using Daphnia magna or fish models (e.g., OECD 203) are recommended to evaluate long-term ecological impacts. Analytical methods like HPLC-MS or GC-MS quantify residual concentrations in water samples, with detection limits optimized to ≤1 ppb .
Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution, identifying reactive sites (e.g., carbonyl carbon) for nucleophilic attack. Molecular dynamics simulations assess solvent effects on reaction pathways, aiding in the design of green catalysts (e.g., ionic liquids) to enhance reaction efficiency .
Methodological Guidance
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps and monitor reactions via TLC (silica gel, hexane:ethyl acetate eluent) .
- Analytical Validation : Calibrate GC-MS with deuterated internal standards (e.g., d5-ethyl carbamate) to improve accuracy in trace analysis .
- Environmental Testing : Pair biodegradation assays with toxicity testing to establish structure-activity relationships (SARs) for regulatory risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
